molecular formula C13H14N4O2S B11238247 2-(Methylamino)-5-{[(3-methylphenyl)carbonyl]amino}-1,3-thiazole-4-carboxamide

2-(Methylamino)-5-{[(3-methylphenyl)carbonyl]amino}-1,3-thiazole-4-carboxamide

Cat. No.: B11238247
M. Wt: 290.34 g/mol
InChI Key: WBIDULIKBIVIRY-UHFFFAOYSA-N
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Description

2-(METHYLAMINO)-5-(3-METHYLBENZAMIDO)-1,3-THIAZOLE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(METHYLAMINO)-5-(3-METHYLBENZAMIDO)-1,3-THIAZOLE-4-CARBOXAMIDE typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone under acidic conditions.

    Introduction of the Methylamino Group: The methylamino group is introduced via a nucleophilic substitution reaction using methylamine.

    Attachment of the 3-Methylbenzamido Group: This step involves the acylation of the thiazole ring with 3-methylbenzoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(METHYLAMINO)-5-(3-METHYLBENZAMIDO)-1,3-THIAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or carboxamide groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methylamine in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with different alkyl or aryl groups.

Scientific Research Applications

2-(METHYLAMINO)-5-(3-METHYLBENZAMIDO)-1,3-THIAZOLE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(METHYLAMINO)-5-(3-METHYLBENZAMIDO)-1,3-THIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(3-METHYLBENZAMIDO)-N-(PROPAN-2-YL)BENZAMIDE: Similar in structure but with different substituents.

    METHYL 2-(3-METHYLBENZAMIDO)BENZOATE: Another related compound with a benzoate group.

Uniqueness

2-(METHYLAMINO)-5-(3-METHYLBENZAMIDO)-1,3-THIAZOLE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazole ring and carboxamide functionalities make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H14N4O2S

Molecular Weight

290.34 g/mol

IUPAC Name

2-(methylamino)-5-[(3-methylbenzoyl)amino]-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C13H14N4O2S/c1-7-4-3-5-8(6-7)11(19)17-12-9(10(14)18)16-13(15-2)20-12/h3-6H,1-2H3,(H2,14,18)(H,15,16)(H,17,19)

InChI Key

WBIDULIKBIVIRY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(N=C(S2)NC)C(=O)N

Origin of Product

United States

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